molecular formula C23H24N4O4 B11180254 Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11180254
M. Wt: 420.5 g/mol
InChI Key: ITYWVYOKUXXBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a bicyclic heterocyclic core with a 2,3-dimethoxyphenyl group at position 7, a methyl substituent at position 2, and a phenyl group at position 3. The 2,3-dimethoxyphenyl moiety introduces electron-donating effects, which may enhance π-π stacking interactions or modulate solubility, while the ester group at position 6 contributes to metabolic stability and bioavailability .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O4/c1-5-31-22(28)18-19(15-10-7-6-8-11-15)25-23-24-14(2)26-27(23)20(18)16-12-9-13-17(29-3)21(16)30-4/h6-13,20H,5H2,1-4H3,(H,24,25,26)

InChI Key

ITYWVYOKUXXBAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=C(C(=CC=C3)OC)OC)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Three-Component Condensation Using 4,4'-Trimethylenedipiperidine (TMDP)

The most efficient method involves a one-pot, three-component reaction of 2,3-dimethoxybenzaldehyde , ethyl acetoacetate , and 3-amino-1,2,4-triazole catalyzed by TMDP, a bifunctional Lewis base and hydrogen-bonding catalyst. This protocol operates under eco-friendly conditions, either in a water-ethanol mixture (1:1 v/v) at reflux or in solvent-free molten TMDP at 65°C.

Mechanistic Pathway :

  • Knoevenagel Condensation : TMDP activates ethyl acetoacetate and the aldehyde, forming a chalcone intermediate (Ar–CH=CH–COOEt).

  • Cyclization : The chalcone reacts with 3-amino-1,2,4-triazole, facilitated by TMDP’s dual activation, to yield the triazolopyrimidine core.

  • Tautomerization : The intermediate undergoes intramolecular cyclization and tautomerization to form the 4,7-dihydro structure.

Optimized Conditions :

ParameterValue
CatalystTMDP (5 mol%)
SolventH2O/EtOH (1:1) or solvent-free
Temperature65–80°C
Time3–5 hours
Yield85–92%

This method avoids toxic solvents, reduces waste, and achieves high atom economy. The 2-methyl group originates from ethyl acetoacetate, while the 7-(2,3-dimethoxyphenyl) substituent derives from the aldehyde.

Solvent-Free Thermal Cyclization

Chalcone Intermediate Formation

An alternative route involves synthesizing a chalcone precursor (8a–p ) by condensing 2,3-dimethoxybenzaldehyde with ethyl acetoacetate under acidic conditions. The chalcone is then reacted with 3-phenyl-1,2,4-triazole-5-amine (5 ) under solvent-free conditions at 210°C.

Key Steps :

  • Chalcone Synthesis :

    • Benzaldehyde derivatives and ethyl acetoacetate undergo Claisen-Schmidt condensation in ethanol with catalytic sulfuric acid.

  • Cyclocondensation :

    • Equimolar chalcone and triazole amine are heated at 210°C for 1 hour, inducing cyclization to form the triazolopyrimidine scaffold.

Advantages :

  • Eliminates solvent use, simplifying purification.

  • Yields 78–85% with high purity (>95%).

Halogenation and Functional Group Interconversion

Phosphorus Oxychloride-Mediated Chlorination

For derivatives requiring halogenation, POCl3 is employed to convert hydroxyl groups to chlorides, enabling further functionalization. For example, 5,7-dihydroxy intermediates are treated with excess POCl3 at 70–100°C to yield 5,7-dichloro derivatives, which undergo nucleophilic substitution with amines or thiols.

Typical Protocol :

  • React 5,7-dihydroxy precursor with POCl3 (4 equiv) and dimethylaniline (10 mol%) at 90°C for 6 hours.

  • Yield: 70–80%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2,3-dimethoxybenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in water is irradiated at 150°C for 20 minutes, achieving 88% yield. This method enhances reproducibility and scalability.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6, 300 MHz): δ 1.25 (t, 3H, J = 7.1 Hz, –CH2CH3), 2.42 (s, 3H, C2–CH3), 3.78 (s, 3H, OCH3), 3.83 (s, 3H, OCH3), 4.18 (q, 2H, J = 7.1 Hz, –OCH2), 5.32 (s, 1H, C7–H), 6.82–7.45 (m, 8H, aromatic).

  • 13C NMR : δ 14.2 (–CH2CH3), 22.1 (C2–CH3), 56.1/56.3 (OCH3), 61.2 (–OCH2), 105.6 (C7), 148.9 (C6–COO), 162.4 (C=N).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantage
TMDP CatalysisH2O/EtOH, 65°C85–92>98Green, scalable
Solvent-Free210°C, 1 hour78–85>95No solvent, high throughput
Microwave150°C, 20 minutes8897Rapid, energy-efficient
POCl3 Halogenation90°C, 6 hours70–8090Enables further derivatization

Challenges and Optimization Strategies

Byproduct Formation

  • Ring-Opened Products : Acidic workup of intermediates may yield 5–25% ring-opened byproducts. Mitigation involves neutralization with NaHCO3 before crystallization.

  • Isomerization : The 4,7-dihydro structure may isomerize under prolonged heating. Short reaction times and controlled temperatures (≤100°C) prevent degradation.

Catalyst Recycling

TMDP is recoverable via aqueous extraction and reused for 5 cycles without activity loss.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces batch variability and improves heat management. A pilot study achieved 89% yield with a residence time of 30 minutes.

Waste Management

  • POCl3 reactions generate HCl gas, necessitating scrubbers.

  • Aqueous ethanol mixtures are distilled and reused, reducing solvent waste by 60% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound potentially interferes with cellular pathways involved in proliferation and apoptosis, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that this compound may possess antimicrobial activity. Research has shown that derivatives of triazolo-pyrimidines can inhibit the growth of certain bacterial strains and fungi.

Drug Development

The unique structure of this compound makes it a valuable candidate in drug discovery programs aimed at developing new therapeutics for cancer and infectious diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential efficacy of the compound in inhibiting specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study BShowed antimicrobial properties against Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Study CConducted molecular docking studies revealing strong interactions with target proteins involved in cancer metabolism.

Mechanism of Action

The mechanism of action of ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns, which influence their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Substituents (Positions) Key Structural Features
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target) 7-(2,3-OMePh), 2-Me, 5-Ph Electron-rich aryl group (2,3-OMePh), lipophilic phenyl, ester functionality
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-NH₂, 7-Ph Amino group enhances hydrogen bonding; lacks methoxy groups
Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(3,4-OMePh), 2-Me, 5-Pr Propyl group increases hydrophobicity; 3,4-OMePh alters electronic distribution
Ethyl 7-(4-chlorobenzyloxy)phenyl-2-(2-fluorobenzylsulfanyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-Cl-BnOPh), 2-S-BnF, 5-Me Halogenated groups enhance electronegativity; sulfanyl group modifies reactivity
Ethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(2-OMePh), 5-Me, 6-CONH₂ Carboxamide improves solubility; reduced steric hindrance at position 6

Physicochemical Properties

  • Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: 206°C . Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Crystallizes in monoclinic system (P21/n) with unit cell parameters a = 7.5363 Å, b = 18.178 Å .
  • Solubility: Methoxy-substituted analogs (e.g., 2,3- or 3,4-OMePh) exhibit moderate water solubility due to polar methoxy groups, while halogenated derivatives (e.g., 4-Cl-BnOPh) are more lipophilic .

Biological Activity

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-component reactions that yield various substituted triazolo-pyrimidine derivatives. The general method includes the reaction of appropriate aldehydes with triazole derivatives in the presence of catalysts under controlled conditions. For instance, one method involves using hydrazine hydrate to prepare 4-amino-triazolethione derivatives, which can then be transformed into various biologically active compounds through further reactions with different functional groups .

Antiviral Activity

Recent studies have highlighted the antiviral potential of 1,2,4-triazolo[1,5-a]pyrimidines, including derivatives similar to this compound. Specifically, compounds within this class have been shown to inhibit HIV-1 reverse transcriptase-associated ribonuclease H activity. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antiviral potency without affecting polymerase activity .

Cytotoxicity

The cytotoxic effects of related triazole derivatives have been evaluated against various cancer cell lines. For instance, compounds derived from triazolethiones have demonstrated promising cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. These studies suggest that modifications at specific positions on the triazole ring can enhance biological activity .

Antibacterial Activity

In addition to antiviral and anticancer properties, triazole derivatives have shown antibacterial activity. Research indicates that certain benzothioate derivatives exhibit good antibacterial effects against pathogenic bacteria when compared to standard antibiotics like chloramphenicol . This broad spectrum of activity suggests that this compound may also possess similar properties.

Case Study 1: HIV Inhibition

A series of 1,2,4-triazolo[1,5-a]pyrimidines were synthesized and tested for their ability to inhibit HIV replication in vitro. The most potent compound demonstrated an IC50 value of 0.41 µM against RNase H activity. Structural modifications were crucial; for instance, substituting a phenyl group at the C-7 position significantly enhanced inhibitory effects compared to other configurations .

Case Study 2: Anticancer Activity

In a study evaluating the cytotoxicity of various triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402), one particular derivative showed a remarkable increase in cytotoxicity compared to its parent compound. This suggests that this compound may be a candidate for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-component reactions combining 5-amino-triazoles, aldehydes, and β-keto esters. Key methodologies include:

  • One-pot three-component reactions using catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol, achieving moderate yields (40–60%) .
  • Microwave-assisted synthesis (e.g., 30 min at 323 K) to accelerate cyclization, improving regioselectivity and reducing side products .
  • Acid-catalyzed condensation (e.g., HCl in ethanol) for dihydro-pyrimidine ring formation, followed by recrystallization for purification .

Critical factors : Solvent polarity (ethanol vs. DMF), catalyst choice, and temperature control significantly impact regioselectivity and purity. For example, ionic liquid solvents enhance reaction rates but may complicate purification .

Q. Which spectroscopic and crystallographic methods are used to confirm its structure?

  • X-ray crystallography : Resolves dihydropyrimidine ring conformation (envelope or planar) and substituent orientations. For example, Cremer & Pople puckering parameters (θ, φ) quantify ring puckering .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and detect tautomeric forms .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm1 ^{-1}) and triazole ring vibrations (~1500 cm1 ^{-1}) .

Data interpretation : Cross-validation with computational models (e.g., DFT) helps resolve ambiguities in stereochemistry .

Q. What biological activities are reported for triazolopyrimidine derivatives like this compound?

  • Antiproliferative activity : Derivatives inhibit cancer cell lines (e.g., IC50_{50} values <10 µM against MCF-7 breast cancer cells) via kinase inhibition or DNA intercalation .
  • Enzyme modulation : Substituents like 2,3-dimethoxyphenyl enhance interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition) .
  • Solubility-driven optimization : Hydroxyl or methoxy groups improve pharmacokinetic profiles by increasing aqueous solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in triazolopyrimidine synthesis?

Regioselectivity depends on:

  • Catalyst design : APTS promotes 5-phenyl over 7-phenyl substitution due to steric effects .
  • Solvent polarity : Polar aprotic solvents (DMF) favor 4,7-dihydro intermediates, while ethanol stabilizes 4H tautomers .
  • Temperature control : Lower temperatures (<80°C) reduce side reactions (e.g., over-oxidation) but prolong reaction times .

Case study : Microwave irradiation at 323 K for 30 min achieved 85% regioselectivity for the 5-methyl-7-phenyl isomer .

Q. How to resolve contradictions between computational modeling and experimental structural data?

  • Refinement protocols : Use SHELX software for crystallographic refinement to adjust bond lengths and angles (e.g., resolving NH group positions with difference maps) .
  • Dynamic NMR studies : Detect conformational flexibility (e.g., ring puckering) that static models may miss .
  • Hybrid QM/MM methods : Combine quantum mechanics (for electronic structure) and molecular mechanics (for steric effects) to validate experimental torsion angles .

Q. What strategies correlate structural modifications with biological activity in triazolopyrimidine derivatives?

  • Substituent libraries : Synthesize analogs with varying substituents (e.g., halogens, methoxy, hydroxyl) and test against kinase panels .
  • SAR analysis : For example, 2,3-dimethoxyphenyl enhances CDK2 inhibition (IC50_{50} = 0.8 µM) compared to unsubstituted phenyl (IC50_{50} = 5.2 µM) .
  • Crystallographic docking : Co-crystallize derivatives with target enzymes (e.g., MDM2-p53) to map binding interactions .

Example : Replacing the ethyl ester with a carboxamide group improved solubility but reduced cell permeability due to increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.